methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray crystallography could potentially be used to determine the exact structure . The presence of the pyrano[3,2-c]pyridine core and the 3-chloro-4,5-dimethoxyphenyl group would likely have significant effects on the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amino group could potentially undergo reactions such as acylation or alkylation . The ester group could be hydrolyzed under acidic or basic conditions . The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and the amino group could enhance its solubility in polar solvents . The aromatic rings might contribute to its UV/Vis absorption spectrum .Future Directions
Given the potential biological activity of compounds with similar structures, this compound could be of interest for further study. Future research could focus on synthesizing the compound and testing its biological activity . Additionally, modifications could be made to the structure to enhance its activity or alter its properties .
Mechanism of Action
Target of Action
It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in various biological activities . The interaction often involves binding to the active site of the target, which can inhibit or enhance the target’s function.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with multiple targets . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the known biological activities of similar indole derivatives, the compound could potentially have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Properties
IUPAC Name |
methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O6/c1-6-24-10(2)7-13-16(20(24)25)15(17(19(23)30-13)21(26)29-5)11-8-12(22)18(28-4)14(9-11)27-3/h7-9,15H,6,23H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVRBXPRPZSZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)Cl)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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